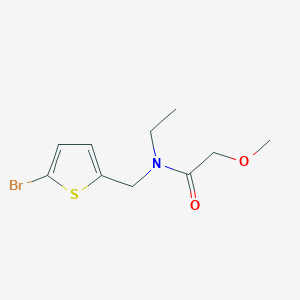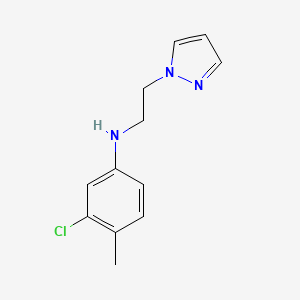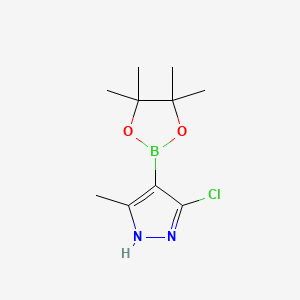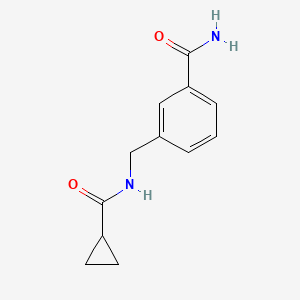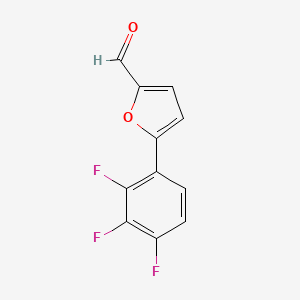
5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde: is a chemical compound characterized by the presence of a furan ring substituted with a trifluorophenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde typically involves the reaction of 2,3,4-trifluorobenzaldehyde with furan derivatives under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with compounds containing active methylene groups in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. The use of microwave irradiation has been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Reactions with nucleophiles to replace the aldehyde group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials .
Mécanisme D'action
The mechanism of action of 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan ring and aldehyde group contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
- 5-(4-Fluorophenyl)furan-2-carbaldehyde
- 5-(2-Fluorophenyl)furan-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H5F3O2 |
|---|---|
Poids moléculaire |
226.15 g/mol |
Nom IUPAC |
5-(2,3,4-trifluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H5F3O2/c12-8-3-2-7(10(13)11(8)14)9-4-1-6(5-15)16-9/h1-5H |
Clé InChI |
UTAGWBCPJNDPIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2=CC=C(O2)C=O)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
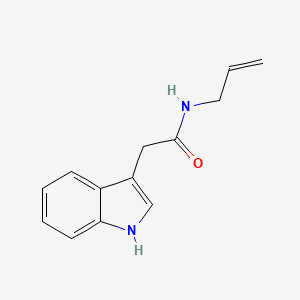
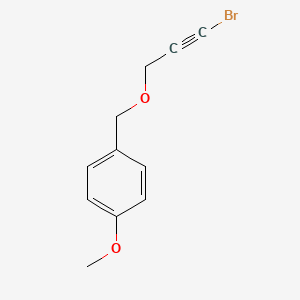

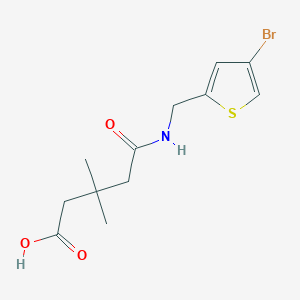

![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)


